4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-pyrrolidin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKBVTUDHWNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611456 | |
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185057-53-8 | |
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Benzene Derivatives
The benzene ring is functionalized via electrophilic aromatic substitution to introduce the sulfonamide group. A common approach involves reacting 4-methylbenzenesulfonyl chloride with pyrrolidin-3-amine under basic conditions. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Mechanistic Insights :
The sulfonyl chloride reacts with the amine nucleophile, forming a tetrahedral intermediate that collapses to release HCl. Triethylamine or pyridine is added to scavenge HCl, shifting the equilibrium toward product formation. Patent data indicate that maintaining a molar ratio of 1:1.2 (sulfonyl chloride:amine) maximizes yields to 82–87%.
Pyrrolidine Ring Functionalization Strategies
Synthesis of Pyrrolidin-3-amine Intermediates
Pyrrolidin-3-amine, a critical precursor, is synthesized via Gabriel synthesis or reductive amination of pyrrolidin-3-one. The latter method, using sodium cyanoborohydride in methanol, achieves 90–94% conversion efficiency.
Optimization Parameters :
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Temperature : 25–30°C prevents imine hydrolysis.
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Catalyst : 10 mol% acetic acid accelerates the reaction.
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Workup : Neutralization with saturated NaHCO₃ followed by extraction with ethyl acetate minimizes emulsion formation.
Coupling Reactions and N-Alkylation
Stepwise vs. One-Pot Approaches
Comparative studies show that sequential sulfonation followed by N-alkylation outperforms one-pot methods. A two-step protocol involving:
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Sulfonation of 4-methylbenzenesulfonyl chloride with pyrrolidin-3-amine.
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Methylation using methyl iodide in DMF with K₂CO₃ as a base.
Yields reach 78% versus 52% for one-pot reactions due to reduced steric hindrance.
Reaction Conditions :
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Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
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Base : Potassium carbonate prevents over-alkylation.
Purification and Analytical Characterization
Chromatographic Techniques
Flash column chromatography using silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials. Recrystallization from ethanol/water (1:1) yields crystals with 99.2% purity (HPLC).
Analytical Data :
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Melting Point : 148–150°C.
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 3.62–3.58 (m, 1H), 3.12–3.08 (m, 2H), 2.94–2.89 (m, 2H), 2.44 (s, 3H), 2.02–1.96 (m, 2H).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Patent literature highlights the use of microreactors for sulfonylation, reducing reaction times from 8 hours to 25 minutes. Key parameters:
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Residence Time : 5–10 minutes.
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Temperature : 30°C.
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 78 | 85 |
| Purity (%) | 99.2 | 99.5 |
| Cost per kg (USD) | 1,200 | 980 |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Basic Information
- Chemical Formula: CHNOS
- Molecular Weight: 232.32 g/mol
- CAS Number: 185057-53-8
Structural Characteristics
The compound features a benzene ring substituted with a methyl group and a sulfonamide group attached to a pyrrolidine ring. This unique structure contributes to its biological activity and interaction with various molecular targets.
Medicinal Chemistry
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide serves as a scaffold for drug development, particularly for compounds targeting the central nervous system (CNS). Its sulfonamide group is known for its ability to inhibit enzyme activity, making it a candidate for developing new therapeutics.
Case Study: CNS Targeting
Research has demonstrated that modifications of sulfonamide scaffolds can lead to increased potency against specific CNS receptors. For instance, derivatives of this compound have shown promising results in inhibiting serotonin receptors, which are crucial in treating mood disorders.
Biological Studies
In biological research, this compound is utilized to study interactions between sulfonamides and biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, providing insights into enzyme inhibition mechanisms.
Case Study: Enzyme Interaction
A study investigated the binding affinity of this compound with carbonic anhydrase, revealing that the compound effectively inhibited enzyme activity through competitive inhibition .
Industrial Applications
This compound is also significant in industrial chemistry as an intermediate in synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Propargylamine derivatives (e.g., 116b) exhibit moderate yields (68%), while complex analogs (e.g., HV9) require multi-step protocols with unlisted yields .
- Substituent Impact: Pyrrolidine and piperidine rings enhance solubility and conformational stability compared to linear aliphatic chains.
Physicochemical and Spectral Properties
Key Observations :
- Spectral Trends : Aromatic protons resonate near δ 7.6–7.9 in all analogs. Propargyl derivatives (116b) show distinct alkyne signals (δ 2.08 in ¹H NMR) .
- Mass Spectrometry : Higher molecular weight analogs (e.g., HV9) exhibit significantly larger m/z values due to fluorinated and heterocyclic substituents .
Pharmacological and Functional Comparisons
Limited pharmacological data are available for the target compound, but insights can be drawn from analogs:
- Enzyme Inhibition : Compounds like SC-558 () and HV9 () demonstrate sulfonamide-based inhibition of COX-2 and kinase targets, respectively. The pyrrolidine moiety may enhance binding to hydrophobic enzyme pockets .
Biological Activity
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 240.32 g/mol
- Functional Groups : Sulfonamide group, pyrrolidine ring, and a methyl substituent on the benzene ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The pyrrolidine ring enhances the binding affinity and selectivity for these targets.
Medicinal Chemistry
This compound serves as a scaffold for developing new drugs targeting the central nervous system and various receptors. Its structural properties allow it to mimic natural substrates in enzyme inhibition studies, which is crucial for drug design.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities:
Study on Enzyme Inhibition
In a study investigating the inhibition of carbonic anhydrases (CAs), it was found that similar sulfonamide derivatives exhibited high binding affinities toward various isoforms of CAs. This suggests that this compound could also demonstrate inhibitory effects on these enzymes, which play critical roles in physiological processes such as respiration and acid-base balance .
| Compound Name | Binding Affinity | Target Enzyme |
|---|---|---|
| Compound A | High | CA I |
| Compound B | Moderate | CA II |
| This compound | TBD | TBD |
Pharmacokinetic Considerations
Pharmacokinetic parameters are essential for understanding the biological activity of compounds. Theoretical studies using models like ADME/PK have suggested that this compound may exhibit favorable absorption and permeability characteristics, which are crucial for effective therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, and how can reaction yields be optimized?
- Methodology : Use condensation reactions between sulfonyl chlorides and pyrrolidine derivatives under reflux conditions with aprotic solvents (e.g., dichloromethane). Catalysts like triethylamine can enhance nucleophilic substitution. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield. Optimization may involve adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (40–60°C) .
Q. How should researchers confirm the structural integrity of this compound?
- Techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and torsion angles (e.g., N–S–O bond geometry). Use software like APEX2 and SAINT for data collection and refinement (R factor < 0.05 ensures accuracy) .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl₃ to verify proton environments (e.g., methyl groups at δ ~2.3 ppm, pyrrolidine protons at δ ~1.5–3.0 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅N₂O₂S) .
Q. What analytical methods are critical for assessing purity?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time consistency indicates purity .
- Melting point analysis : Compare observed melting range (e.g., 180–185°C) with literature to detect impurities .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this sulfonamide derivative?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase. Validate with crystallographic data (e.g., PDB ID 3LXG) .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported solubility data?
- Methodology :
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C. Use nephelometry for low-solubility cases.
- Thermodynamic analysis : Calculate solubility parameters (Hansen solubility parameters) and compare with solvent polarity indices .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Design :
- Substituent variation : Replace the 4-methyl group with halogens (Cl, F) or electron-withdrawing groups. Synthesize analogs and test via enzyme inhibition (e.g., carbonic anhydrase II).
- Biological assays : Compare IC₅₀ values of analogs to identify critical pharmacophores .
Q. What crystallographic insights reveal binding modes with biological targets?
- Procedure : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase). Refine structures using PHENIX. Analyze hydrogen bonds (e.g., sulfonamide-SO₂···Zn²+ interactions) and hydrophobic contacts .
Methodological Notes
- Contradiction Analysis : Cross-validate HPLC and NMR data with orthogonal techniques (e.g., LC-MS) to address purity disputes .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess thermal/photo-stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
